[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Description
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-derived compound featuring a cyclopropyl-acetylamino substituent and an acetic acid moiety. The compound was previously supplied by CymitQuimica (Ref: 10-F085000) but is currently listed as discontinued . Its structural complexity, including the strained cyclopropane ring and acetylated amine groups, may influence solubility, stability, and biological activity.
Properties
IUPAC Name |
2-[[4-[acetyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)15(12-6-7-12)11-4-2-10(3-5-11)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWBVINJBPYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCC(CC1)NCC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 4-Nitrophenyl Acetic Acid Derivatives
The reduction of 4-nitrophenyl acetic acid to trans-4-aminocyclohexyl acetic acid is a cornerstone reaction. According to EP2358661B1, this process involves a two-step hydrogenation protocol:
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Initial Hydrogenation : Conducted in aqueous medium with Pd/C catalyst at 40–50°C under 0.1–0.6 bar overpressure to yield 4-aminophenyl acetic acid.
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Cyclohexane Ring Formation : Further hydrogenation at 50–60°C under 1–4 bar overpressure reduces the phenyl ring to cyclohexane, yielding an 81:19 trans:cis isomer mixture.
Key parameters include solvent selection (water or ethanol), catalyst loading (5–10% Pd/C), and post-reaction isolation via hydrochloric ethanol reflux to enhance trans-isomer purity.
Hydrolysis of Ethyl Ester Precursors
WO2018007986A1 details the hydrolysis of (trans-4-aminocyclohexyl)-acetic acid ethyl ester hydrochloride under acidic or basic conditions:
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Basic Hydrolysis : Methanol-water mixtures with 2.5 equivalents of NaOH at 60–80°C for 6–12 hours.
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Acidic Hydrolysis : 6 M HCl at reflux for 4–8 hours.
Both methods achieve >95% conversion to the carboxylic acid, with basic conditions favoring higher yields (88–92%).
Introduction of Cyclopropylamine and Acetyl Functional Groups
Cyclopropane Amine Coupling Strategies
The incorporation of cyclopropylamine into the trans-4-aminocyclohexyl acetic acid skeleton requires selective functionalization. While direct methods are sparsely documented, analogous reactions from WO2018007986A1 suggest:
Acetylation Protocols
Optimization of Reaction Conditions and Industrial Scalability
Catalytic Hydrogenation Efficiency
Data from EP2358661B1 highlight the impact of catalyst and pressure on trans-isomer yield:
| Catalyst | Pressure (bar) | Temperature (°C) | Trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Pd/C | 0.1–0.6 | 40–50 | 81:19 | 78 |
| Raney-Ni | 172 | 130 | 70:30 | 65 |
Pd/C outperforms Raney-Ni in selectivity, reducing byproduct formation during phenyl-to-cyclohexane conversion.
Solvent Systems for Hydrolysis and Coupling
Comparative studies from WO2018007986A1 reveal solvent effects on hydrolysis efficiency:
| Solvent | NaOH (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol-water | 2.5 | 8 | 92 |
| Ethanol-water | 2.5 | 10 | 87 |
| Water (6 M HCl) | - | 6 | 89 |
Methanol-water mixtures optimize both reaction rate and yield, minimizing ester byproduct retention.
Analytical Characterization and Purity Control
Spectroscopic Validation
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1H NMR : Trans-4-aminocyclohexyl acetic acid exhibits characteristic peaks at δ 1.2–1.8 (cyclohexyl CH2), δ 2.4 (acetic acid CH2), and δ 3.1 (NH2). Post-acetylation, the NH2 signal shifts to δ 3.5–3.7 (N-acetyl).
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HPLC : Purity >99% is achieved using C18 columns with 0.1% TFA in acetonitrile-water gradients.
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and cyclohexyl groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl and cyclohexyl groups can influence the compound’s binding affinity and specificity for these targets. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following compounds share cyclohexylamino or acetylated amine motifs but differ in substituents and functional groups:
Functional Group Analysis
- Acetic Acid vs. Sulfonic Acid : The acetic acid moiety in the target compound contrasts with the sulfonic acid in CABS buffer, which is optimized for pH buffering in biological systems .
- Nitro and Ester Groups : The benzoic acid ester derivative (CAS 503859-26-5) exhibits higher electrophilicity due to the nitro group, making it suitable for synthetic intermediates .
Availability and Practical Considerations
- Sigma-Aldrich’s Offering: [4-(Acetylamino)cyclohexyl]acetic acid is available but lacks analytical data, complicating quality control in research .
Biological Activity
However, I can provide some general information about similar compounds and their potential biological activities based on the available search results:
Structural Similarities
The compound "[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid" shares some structural similarities with other compounds mentioned in the search results, such as:
- [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
- [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid
These similarities suggest that the compound might have comparable biological properties, but without specific studies, this remains speculative.
Potential Biological Activities
Based on the activities of structurally related compounds, "[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid" might potentially exhibit the following biological activities:
- Modulation of Biological Pathways : The compound could interact with specific enzymes or receptors involved in metabolic pathways.
- Anti-inflammatory and Analgesic Effects : Some similar compounds have been explored for these properties.
- Antimicrobial Activity : Related compounds have shown antibacterial and antifungal properties .
- Enzyme Inhibition : It might interact with enzymes such as DNA gyrase or topoisomerase IV, as seen with some structurally similar compounds .
- Potential Antitumor Activity : Some related compounds have demonstrated antitumor properties in various cell lines .
Research Considerations
To properly assess the biological activity of "[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid", the following studies would be necessary:
- In vitro assays : To evaluate its effects on various cell lines and enzyme systems.
- Structure-Activity Relationship (SAR) studies : To understand how its unique structural features contribute to its biological activity.
- Pharmacokinetic studies : To determine its absorption, distribution, metabolism, and excretion properties.
- Toxicity assessments : To evaluate its safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
